2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-26(23,24)12-6-4-10(5-7-12)8-18-15(22)13-9-25-16(19-13)20-14(21)11-2-1-3-11/h4-7,9,11H,1-3,8H2,(H,18,22)(H2,17,23,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNPCKMAWPDIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic reactions. The starting materials include cyclobutanecarboxylic acid, 4-sulfamoylbenzylamine, and oxazole-4-carboxylic acid. The synthetic route may involve the following steps:
Formation of Cyclobutanecarboxamide: Cyclobutanecarboxylic acid is reacted with an amine to form cyclobutanecarboxamide.
Formation of Oxazole Derivative: Oxazole-4-carboxylic acid is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The cyclobutanecarboxamide and oxazole-4-carboxylic acid derivatives are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with other sulfonamide derivatives but is distinguished by its unique oxazole and cyclobutane motifs. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
*Calculated using atomic masses from standard tables.
Key Observations:
Structural Differentiation: The oxazole ring in the target compound replaces the biphenyl or diphenyl groups in analogs, reducing hydrophobicity (lower predicted LogP) . This could enhance aqueous solubility, a critical factor for bioavailability.
Synthetic Methodology :
- The target compound is synthesized via coupling reactions similar to those for Compounds 3–6 (e.g., sulfonamide intermediates reacting with acyl chlorides). However, the use of oxazole-4-carboxylic acid chloride and cyclobutanecarboxamido precursors introduces additional complexity.
Biological Activity :
- While Compounds 3–6 exhibit antifungal activity (IC₅₀: 12–25 μM), the target compound’s activity remains uncharacterized. Structural analogs suggest that the sulfamoylbenzyl group is essential for target engagement, possibly via sulfonamide-enzyme interactions. The oxazole moiety may modulate potency by altering electronic properties.
Biological Activity
The compound 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of oxazole derivatives typically involves the reaction of appropriate precursors under specific conditions. In the case of this compound, the synthetic route may include steps such as:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the cyclobutanecarboxamide and sulfamoylbenzyl moieties via coupling reactions.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted various oxazole compounds and their Minimum Inhibitory Concentration (MIC) against fungal strains such as Candida albicans and Aspergillus niger. The following table summarizes some relevant findings:
| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |
|---|---|---|---|
| 11 | 1.6 | 1.6 | 1.6 |
| 12 | 0.8 | 0.8 | 0.8 |
| 5-Fluorocytosine | 3.2 | 3.2 | 1.6 |
The compound This compound may demonstrate similar or enhanced activity due to its unique structural features.
Anticancer Activity
In vitro studies have indicated that certain oxazole derivatives possess cytotoxic effects against cancer cell lines. For instance, a study on naphtho[2,3-d]oxazole derivatives revealed varying degrees of cytotoxicity against androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, with IC50 values indicating effectiveness at low concentrations:
- Meta-substituted derivatives showed IC50 values as low as 0.03 μM for LNCaP cells.
While specific data on the anticancer activity of this compound is limited, its structural analogs suggest potential for similar activity.
The biological activity of oxazole derivatives is often attributed to their ability to interact with biological macromolecules such as enzymes and receptors:
- Antimicrobial Mechanism : Oxazoles may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of cell cycle progression and modulation of apoptotic signals.
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives against multiple bacterial strains using standard antibiotics as controls. The findings indicated that certain derivatives exhibited better antibacterial properties than traditional treatments, suggesting a promising avenue for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
